Pyrido[4,3-d]pyrimidin-5(6H)-one
Overview
Description
Pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry. The structure of this compound is characterized by a pyrimidine ring fused to a pyridine ring, which is a common framework in many biologically active molecules .
Synthesis Analysis
The synthesis of pyrido[4,3-d]pyrimidin-5(6H)-one derivatives has been achieved through various methods. One efficient synthesis involves the acid-promoted cyclization of cyano enamine to afford a key intermediate, which is then further modified to produce a variety of substituted derivatives . Another approach for the synthesis of related structures includes a one-pot three-component condensation using a nanocatalyst, which offers a green and rapid method with excellent yields . Additionally, a novel synthetic route has been developed using an acid ionic liquid catalyzed one-pot, three-component synthesis in aqueous ethanol at room temperature .
Molecular Structure Analysis
The molecular structure of pyrido[4,3-d]pyrimidin-5(6H)-one derivatives has been characterized using various spectroscopic techniques. For instance, derivatives have been well characterized using 1H-NMR, 13C-NMR, and FT-IR spectral techniques . Single-crystal X-ray analysis has also been employed to confirm the structure of related bridgehead bicyclic heterocyclic compounds .
Chemical Reactions Analysis
Pyrido[4,3-d]pyrimidin-5(6H)-one derivatives can undergo various chemical reactions. For example, selective displacement of substituents and subsequent substitution by amines has been used to synthesize disubstituted derivatives . Anionic cycloaddition reactions have also been employed to synthesize these compounds, followed by aromatization through a benzylic bromination-dehydrobromination sequence .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[4,3-d]pyrimidin-5(6H)-one derivatives have been evaluated, including their photophysical properties. A series of derivatives have been studied for their molar extinction coefficient, Stokes shift, and quantum yield, with experimental data supported by density functional theory (DFT) and time-dependent DFT calculations . These properties are crucial for understanding the behavior of these compounds in various applications, particularly in the development of new materials and drugs.
Scientific Research Applications
Synthesis Methods
Pyrido[4,3-d]pyrimidin-5(6H)-one is synthesized through various methods, offering insights into its chemical properties and potential applications. For instance, Ismail and Wibberley (1968) described the preparation of pyrido[4,3-d]pyrimidines from pryano[4,3-d]pyrimidin-5-ones, revealing the compound's formation through the action of bromine in acetic acid on 4-styrylpyrimidine-5-carboxylic acids (Ismail & Wibberley, 1968). Additionally, Wada et al. (1991) developed an anionic cycloaddition method for synthesizing pyrido[4,3-d]pyrimidin-5(6H)-ones, highlighting an innovative approach involving lithium diisopropylamine and diaryl imines (Wada, Hirai, & Hanaoka, 1991).
Medicinal Chemistry and Biological Activity
Pyrido[4,3-d]pyrimidines have shown multifaceted pharmacological profiles, including inhibitory properties against key biological targets. Fesenko and Shutalev (2013) mentioned the compound's notable inhibitory properties against epidermal growth factor receptor tyrosine kinase and dihydrofolate reductase, highlighting its significance in drug design and medicinal chemistry (Fesenko & Shutalev, 2013).
Antimicrobial Applications
The pyrido[4,3-d]pyrimidin-5(6H)-one structure has been explored for potential antimicrobial activities. For example, Alwan, Al Kaabi, and Hashim (2014) investigated new Schiff bases of pyrido[1,2-a]pyrimidine derivatives with amino acids for their potential as antibacterial and antitumor agents, showcasing the compound's relevance in addressing microbial resistance (Alwan, Al Kaabi, & Hashim, 2014).
Future Directions
properties
IUPAC Name |
6H-pyrido[4,3-d]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-3-8-4-10-6(5)1-2-9-7/h1-4H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBPQHGADOHBPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=CN=CN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504766 | |
Record name | Pyrido[4,3-d]pyrimidin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[4,3-d]pyrimidin-5(6H)-one | |
CAS RN |
74632-30-7 | |
Record name | Pyrido[4,3-d]pyrimidin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H-pyrido[4,3-d]pyrimidin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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